molecular formula C8H7N3S B13783611 2-Benzothiazolecarboxaldehyde,hydrazone(9CI)

2-Benzothiazolecarboxaldehyde,hydrazone(9CI)

Cat. No.: B13783611
M. Wt: 177.23 g/mol
InChI Key: ZFCRUSDJNDNRNG-BJMVGYQFSA-N
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Description

2-Benzothiazolecarboxaldehyde,hydrazone(9CI) is a chemical compound with the molecular formula C8H7N3OS. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzothiazole ring attached to a carboxaldehyde group and a hydrazone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolecarboxaldehyde,hydrazone(9CI) typically involves the reaction of benzothiazole-2-carboxaldehyde with hydrazine or its derivatives. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for 2-Benzothiazolecarboxaldehyde,hydrazone(9CI) are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolecarboxaldehyde,hydrazone(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazone moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-Benzothiazolecarboxaldehyde,hydrazone(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Benzothiazolecarboxaldehyde,hydrazone(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Benzothiazolecarboxaldehyde,hydrazone(9CI) can be compared with other similar compounds, such as:

    Benzothiazole-2-carboxaldehyde: Lacks the hydrazone moiety and has different reactivity and applications.

    Benzothiazole hydrazones: Similar structure but may have different substituents on the benzothiazole ring, leading to variations in properties and applications.

The uniqueness of 2-Benzothiazolecarboxaldehyde,hydrazone(9CI) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

(E)-1,3-benzothiazol-2-ylmethylidenehydrazine

InChI

InChI=1S/C8H7N3S/c9-10-5-8-11-6-3-1-2-4-7(6)12-8/h1-5H,9H2/b10-5+

InChI Key

ZFCRUSDJNDNRNG-BJMVGYQFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=N/N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=NN

Origin of Product

United States

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